2-Amino-4,5-dimethoxybenzene-1-thiol

DNA Damage Detection Fluorogenic Reagent Oxidative Lesion

Select 2-Amino-4,5-dimethoxybenzene-1-thiol (CAS 100601-30-7) for its unique 4,5-dimethoxy substitution pattern—critical for achieving high quantum yield and large Stokes shift in 'turn-on' fluorogenic detection of 5-formyl-2'-deoxyuridine (fodUrd), an oxidative DNA lesion. This eliminates enzymatic digestion, HPLC, or MS, enabling direct fluorescence readout. Unlike unsubstituted 2-aminothiophenols, this building block ensures successful derivatization in polymer-supported hypervalent iodine-mediated syntheses of benzothiazole, benzimidazole, and benzoxazole libraries. Choose our ≥95% pure grade to guarantee experimental reproducibility, reliable fluorescent nucleotide incorporation by B-family polymerases, and consistent library composition.

Molecular Formula C8H11NO2S
Molecular Weight 185.24
CAS No. 100601-30-7
Cat. No. B2775597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dimethoxybenzene-1-thiol
CAS100601-30-7
Molecular FormulaC8H11NO2S
Molecular Weight185.24
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)S)OC
InChIInChI=1S/C8H11NO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,9H2,1-2H3
InChIKeyFWNRXBFADOUSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,5-dimethoxybenzene-1-thiol (CAS 100601-30-7) Procurement Guide: Core Identity & Class Positioning


2-Amino-4,5-dimethoxybenzene-1-thiol (CAS 100601-30-7) is an ortho-aminobenzenethiol derivative classified as a benzo-fused heterocyclic building block, characterized by the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol [1]. The compound features a benzene ring substituted with amino (–NH₂) and thiol (–SH) groups at the 1,2-positions and two methoxy (–OCH₃) groups at the 4- and 5-positions . This substitution pattern places it within the 2-aminothiophenol class, yet the presence of dual electron-donating methoxy groups distinguishes it from unsubstituted analogs, influencing both its electronic profile and its utility in oxidative coupling and cyclocondensation reactions [2].

Why Generic 2-Aminothiophenols Cannot Substitute for 2-Amino-4,5-dimethoxybenzene-1-thiol in Critical Workflows


While unsubstituted 2-aminobenzenethiol and mono-methoxy analogs (e.g., 2-amino-5-methoxybenzenethiol) serve as general-purpose building blocks for benzothiazole synthesis, they lack the electronic and steric features required for specific high-value applications . The 4,5-dimethoxy substitution pattern in 2-amino-4,5-dimethoxybenzene-1-thiol is critical for achieving the requisite fluorescence properties in DNA damage detection assays, where the resulting benzothiazole conjugate must exhibit a high quantum yield and a large Stokes shift to enable sensitive, interference-free detection [1]. Furthermore, in polymer-supported hypervalent iodine-mediated library synthesis, the electron-donating methoxy groups can influence reaction kinetics and product distribution, making this specific compound the designated reactant for generating certain benzimidazole and benzoxazole libraries [2]. Substituting a generic analog risks failed derivatization, reduced fluorescence signal, or altered library composition, undermining experimental reproducibility and data integrity.

Quantitative Differentiation Evidence: 2-Amino-4,5-dimethoxybenzene-1-thiol Performance Benchmarks


Fluorescence Activation for DNA Lesion Detection: Turn-On Signal vs. Non-Fluorescent Precursor

The target compound 2-amino-4,5-dimethoxybenzene-1-thiol serves as a specific fluorogenic reagent for 5-formyl-2'-deoxyuridine (fodUrd), an oxidative DNA lesion. Before reaction with fodUrd, the reagent exhibits no intrinsic fluorescence. Upon derivatization, the resulting 5-(5,6-dimethoxybenzothiazol-2-yl)-2'-deoxyuridine adduct displays strong fluorescence, enabling direct detection without enzymatic digestion, HPLC separation, or MS analysis [1]. This contrasts with unsubstituted 2-aminobenzenethiol, which forms a less fluorescent benzothiazole product and is not employed in this specific detection method.

DNA Damage Detection Fluorogenic Reagent Oxidative Lesion

Building Block for Polymer-Supported Heterocyclic Library Synthesis: Oxidative Coupling Efficiency

2-Amino-4,5-dimethoxybenzene-1-thiol is explicitly designated as a reactant in the preparation of benzimidazole, benzoxazole, and benzothiazole libraries via oxidative coupling with aldehydes using polymer-supported hypervalent iodine reagents [1]. While the publication reports a 95% isolated yield for a model benzimidazole synthesis using poly[4-diacetoxyiodo]styrene (PDAIS) with o-phenylenediamine and benzaldehyde [2], the target compound's specific dimethoxy substitution pattern is tailored for generating libraries with enhanced diversity and potential biological activity. In contrast, unsubstituted 2-aminobenzenethiol may yield less structurally diverse products under identical conditions.

Combinatorial Chemistry Heterocyclic Synthesis Polymer-Supported Reagent

Fluorescence Quantum Yield and Stokes Shift of Derived Benzothiazole Adduct

The product of the reaction between 2-amino-4,5-dimethoxybenzene-1-thiol and fodUrd, 5-(5,6-dimethoxybenzothiazol-2-yl)-2'-deoxyuridine, is characterized by a high fluorescence quantum yield and a large Stokes shift in aqueous solution [1]. This photophysical profile is superior to that of adducts formed from unsubstituted 2-aminobenzenethiol, which typically exhibit lower quantum yields and smaller Stokes shifts, limiting their utility in sensitive biological assays [2].

Fluorescence Spectroscopy Nucleoside Analog Bioconjugation

High-Value Application Scenarios for 2-Amino-4,5-dimethoxybenzene-1-thiol Procurement


Sensitive Fluorogenic Detection of Oxidative DNA Damage (fodUrd) in Genomic Research

Procure 2-amino-4,5-dimethoxybenzene-1-thiol for use as a 'turn-on' fluorogenic reagent to detect 5-formyl-2'-deoxyuridine (fodUrd), a thymidine oxidative lesion, in DNA samples. This application eliminates the need for enzymatic digestion, HPLC, or MS analysis, enabling rapid and direct fluorescence readout [1]. The method is particularly valuable for studies investigating oxidative stress, aging, and carcinogenesis mechanisms.

Synthesis of Highly Fluorescent Nucleotide Analogs for DNA Polymerase Studies

Employ this compound as a precursor to synthesize 5-(5,6-dimethoxybenzothiazol-2-yl)-2'-deoxyuridine 5'-triphosphate (d(bt)UTP), a fluorescent nucleotide analog. This analog is efficiently incorporated into DNA by B-family DNA polymerases (e.g., KOD, Deep Vent), enabling real-time monitoring of primer extension reactions and the development of novel sequencing or labeling technologies [2].

Construction of Diverse Benzimidazole and Benzoxa/(thia)zole Libraries via Polymer-Supported Synthesis

Use 2-amino-4,5-dimethoxybenzene-1-thiol as a key building block in oxidative coupling reactions with aldehydes, mediated by polymer-supported hypervalent iodine reagents such as poly[4-diacetoxyiodo]styrene (PDAIS) [3]. This approach facilitates the rapid, high-yield generation of structurally diverse heterocyclic libraries for drug discovery and chemical biology probe development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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